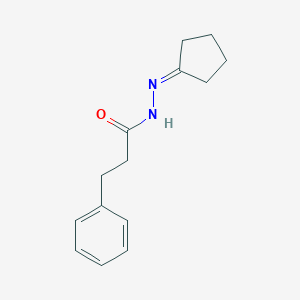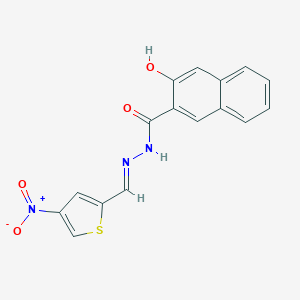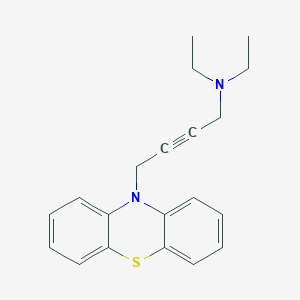![molecular formula C29H23N9O6 B397448 6-[(2E)-2-{[3-(2,4-DINITROPHENOXY)-4-METHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B397448.png)
6-[(2E)-2-{[3-(2,4-DINITROPHENOXY)-4-METHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2E)-2-{[3-(2,4-DINITROPHENOXY)-4-METHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of 6-[(2E)-2-{[3-(2,4-DINITROPHENOXY)-4-METHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Preparation of 2,4-Dinitrophenol: This is achieved through the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid.
Formation of 3-(2,4-Dinitrophenoxy)-4-methoxybenzaldehyde: This involves the reaction of 2,4-dinitrophenol with 4-methoxybenzaldehyde in the presence of a suitable catalyst.
Synthesis of 4,6-dianilino-1,3,5-triazin-2-yl)hydrazone: This step involves the reaction of the previously formed compound with hydrazine hydrate and 4,6-dianilino-1,3,5-triazine under controlled conditions.
Industrial production methods may vary slightly but generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
6-[(2E)-2-{[3-(2,4-DINITROPHENOXY)-4-METHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-[(2E)-2-{[3-(2,4-DINITROPHENOXY)-4-METHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-[(2E)-2-{[3-(2,4-DINITROPHENOXY)-4-METHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
6-[(2E)-2-{[3-(2,4-DINITROPHENOXY)-4-METHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE can be compared with other similar compounds, such as:
2,4-Dinitrophenylhydrazine: Known for its use in the identification of carbonyl compounds.
4-Methoxybenzaldehyde: Used as a flavoring agent and in organic synthesis.
1,3,5-Triazine derivatives: Known for their applications in agriculture and pharmaceuticals.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in the individual components.
Properties
Molecular Formula |
C29H23N9O6 |
|---|---|
Molecular Weight |
593.5g/mol |
IUPAC Name |
2-N-[(E)-[3-(2,4-dinitrophenoxy)-4-methoxyphenyl]methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C29H23N9O6/c1-43-25-14-12-19(16-26(25)44-24-15-13-22(37(39)40)17-23(24)38(41)42)18-30-36-29-34-27(31-20-8-4-2-5-9-20)33-28(35-29)32-21-10-6-3-7-11-21/h2-18H,1H3,(H3,31,32,33,34,35,36)/b30-18+ |
InChI Key |
IHFWDPOOPHKHCU-UXHLAJHPSA-N |
SMILES |
COC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,2-dimethylpropanoyl)amino]-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B397366.png)
![2-[(2,2-dimethylpropanoyl)amino]-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B397367.png)
![3-[(5-Chloro-2-methylphenyl)imino]-1-(4-methylphenyl)-1-propen-1-ol](/img/structure/B397368.png)

![3-[(4-Butylphenyl)imino]-1-(4-methoxyphenyl)-1-propen-1-ol](/img/structure/B397373.png)
![4-(4-Oxo-1,2,3,4,5,6,7,8-octahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 3-(2-furyl)acrylate](/img/structure/B397379.png)
![4-bromo-2-[2-({4-nitro-2,6-dimethylphenoxy}acetyl)carbohydrazonoyl]phenyl 2-furoate](/img/structure/B397380.png)

![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-{[(4-iodophenyl)sulfonyl]amino}acetamide](/img/structure/B397383.png)
![2-[3-(4-methylphenyl)-1-adamantyl]-1H-indole](/img/structure/B397385.png)


![3,5-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B397390.png)
